molecular formula C14H11ClN4O2S B10904427 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10904427
M. Wt: 334.8 g/mol
InChI Key: CVBXBYKFMMNWBZ-REZTVBANSA-N
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Description

The compound 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a combination of furan, triazole, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which can be achieved by reacting 2-chlorophenol with formaldehyde and furan-2-carbaldehyde under acidic conditions to form 5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde.

    Condensation Reaction: The furan derivative is then subjected to a condensation reaction with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This step forms the desired compound through the formation of a Schiff base linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its unique structural features that can interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The furan and triazole rings can participate in π-π stacking interactions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds such as:

    4-{[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol: Contains a methyl group, potentially altering its lipophilicity and interaction with biological targets.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

4-[(E)-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4O2S/c15-12-3-1-2-4-13(12)20-8-11-6-5-10(21-11)7-17-19-9-16-18-14(19)22/h1-7,9H,8H2,(H,18,22)/b17-7+

InChI Key

CVBXBYKFMMNWBZ-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)/C=N/N3C=NNC3=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=NN3C=NNC3=S)Cl

Origin of Product

United States

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